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Compound of Interest

Compound Name: Deschlorohaloperidol

Cat. No.: B1670132

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschlorohaloperidol is a chemical compound closely related to the well-known antipsychotic
drug, Haloperidol. As a significant impurity and metabolite, understanding its physicochemical
properties is crucial for drug development, quality control, and pharmacological assessment.
This technical guide provides a comprehensive overview of the core physicochemical
characteristics of Deschlorohaloperidol, including its chemical identity, and available data on
its physical and chemical properties. Where specific experimental data for
Deschlorohaloperidol is not readily available, this guide provides general experimental
protocols for the determination of these properties, drawing comparisons with its parent
compound, Haloperidol, where relevant.

Chemical Identity

A clear definition of the molecule is fundamental. The basic chemical identifiers for
Deschlorohaloperidol are summarized in the table below.
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Identifier Value Source

1-(4-fluorophenyl)-4-(4-
IUPAC Name hydroxy-4-phenylpiperidin-1- [1]12]

yl)butan-1-one

Dechloro Haloperidol,
Synonyms _ _ [1][2]
Haloperidol Impurity B

CAS Number 3109-12-4 [11[2]
Chemical Formula C21H24FNO2 [1]
Molecular Weight 341.42 g/mol [1]

C1CN(CCC1(C2=CC=CC=C2)

Canonical SMILES O)CCCC(=0)C3=CC=C(C=C3 N/A
)F
JXIJQSANOENPCHN-

INChl Key N/A

UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of
Deschlorohaloperidol. It is important to note that specific experimental data for some of these
properties are limited in publicly accessible literature. In such cases, the table indicates that the
data is not available. For comparative purposes, experimentally determined values for
Haloperidol are provided where available.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.scbt.com/p/dechloro-haloperidol-haloperidol-impurity-b-3109-12-4
https://pubmed.ncbi.nlm.nih.gov/8013558/
https://www.scbt.com/p/dechloro-haloperidol-haloperidol-impurity-b-3109-12-4
https://pubmed.ncbi.nlm.nih.gov/8013558/
https://www.scbt.com/p/dechloro-haloperidol-haloperidol-impurity-b-3109-12-4
https://pubmed.ncbi.nlm.nih.gov/8013558/
https://www.scbt.com/p/dechloro-haloperidol-haloperidol-impurity-b-3109-12-4
https://www.scbt.com/p/dechloro-haloperidol-haloperidol-impurity-b-3109-12-4
https://www.benchchem.com/product/b1670132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Deschlorohaloperi ] Source
Property Haloperidol .
dol (Haloperidol)
Melting Point Data not available 151.5-152 °C [3]
Boiling Point Data not available Data not available N/A
Sparingly soluble in
water; Soluble in
Solubility Data not available dilute acids, [4]
chloroform, methanol,
acetone
pKa Data not available ~8.3 [3]
logP Data not available 3.2-4.26 [5]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical
data. As specific experimental protocols for Deschlorohaloperidol are not widely published,
this section outlines standard, validated methods for determining the key properties listed

above.

Melting Point Determination (Capillary Method)

This protocol describes a common laboratory method for determining the melting point of a

solid organic compound.

Sample Preparation

Data Analysis

Measurement

Pack Sample into
Capillary Tube

Place Capillary in
™ Melting Point Apparatus

=

Heat Apparatus Slowly
(~1-2 °Clmin)

Record Temperature at
First Sign of Melting

Report Melting
Complete Liquefaction Point Range

Record Temperature at }» g

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.mdpi.com/2227-9717/13/3/904
https://www.solubilityofthings.com/4-4-4-chlorophenyl-4-hydroxy-1-piperidyl-1-4-fluorophenylbutan-1-one
https://www.mdpi.com/2227-9717/13/3/904
https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/
https://www.benchchem.com/product/b1670132?utm_src=pdf-body
https://www.benchchem.com/product/b1670132?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in a given solvent.

Click to download full resolution via product page

Figure 2: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring
pH changes during titration.

Data Analysis Result
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Figure 3: Workflow for pKa Determination.

LogP Determination (Shake-Flask Method)
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This protocol outlines the determination of the octanol-water partition coefficient (LogP), a
measure of lipophilicity.

Analyze Concentration Calculation
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log([(Octanol}[Aqueous])
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Click to download full resolution via product page

Figure 4: Workflow for LogP Determination.

Signaling Pathways

Direct studies on the signaling pathways specifically modulated by Deschlorohaloperidol are
not extensively reported in the literature. However, given its structural similarity to Haloperidol,
it is plausible that it interacts with similar biological targets, primarily the dopamine and sigma
receptors. Haloperidol is a potent antagonist of the dopamine D2 receptor and also exhibits
high affinity for sigma-1 and sigma-2 receptors.[6][7] The interaction of Haloperidol with these
receptors is central to its antipsychotic effects and also contributes to its side-effect profile.

The metabolism of Haloperidol can lead to the formation of various compounds, including
reduced haloperidol, which has been shown to interact with sigma receptors.[8][9] While

Deschlorohaloperidol is a distinct impurity, its potential interaction with these pathways

warrants investigation in drug development and safety assessment.

Below is a simplified representation of the primary signaling pathway of Haloperidol, which may
serve as a hypothetical model for investigating the pharmacological activity of
Deschlorohaloperidol.
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Figure 5: Hypothesized Signaling Pathway for Deschlorohaloperidol.

Conclusion

This technical guide has synthesized the available information on the physicochemical
properties of Deschlorohaloperidol. While foundational data such as its chemical formula and
molecular weight are well-established, a notable gap exists in the public domain regarding
experimentally determined values for properties like melting point, boiling point, solubility, pKa,
and logP. The provided standard experimental protocols offer a framework for obtaining this
critical data. Furthermore, while direct evidence is lacking, the structural relationship to
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Haloperidol suggests potential interactions with dopamine and sigma receptor signaling
pathways, which should be a key consideration for further research. A comprehensive
understanding of these physicochemical and pharmacological characteristics is indispensable
for the safe and effective development of any pharmaceutical product containing Haloperidol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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